molecular formula C9H9FO2 B8205078 2-Fluoro-3,4-dimethylbenzoic acid

2-Fluoro-3,4-dimethylbenzoic acid

Cat. No.: B8205078
M. Wt: 168.16 g/mol
InChI Key: HBDRNIIXXCVZFZ-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethylbenzoic acid (molecular formula: C₉H₉FO₂, molecular weight: 168.17 g/mol) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and methyl groups at the 3- and 4-positions of the aromatic ring . Its structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of methyl substituents.

Properties

IUPAC Name

2-fluoro-3,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRNIIXXCVZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3,4-dimethylbenzoic acid typically involves the fluorination of 3,4-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C to room temperature to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3,4-dimethylbenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3,4-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with the target molecules. The methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-fluoro-3,4-dimethylbenzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source
This compound C₉H₉FO₂ 168.17 2-F, 3,4-diCH₃ Not explicitly reported
2-Fluoro-3,4-dimethoxybenzoic acid C₉H₉FO₄ 200.16 2-F, 3,4-diOCH₃ Higher mass; methoxy groups increase steric bulk and polarity
3,4-Difluoro-2-hydroxybenzoic acid C₇H₄F₂O₃ 190.10 2-OH, 3,4-diF Antimicrobial and anticancer applications via benzisoxazole derivatives
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 3,4-diF Simpler structure; used in deuterated isotopic studies
2-Amino-3,4-dimethylbenzoic acid C₉H₁₁NO₂ 165.19 2-NH₂, 3,4-diCH₃ Amino group enhances electron density, altering acidity
2-Iodo-3,4-dimethylbenzoic acid C₉H₉IO₂ 276.07 2-I, 3,4-diCH₃ Larger iodine substituent; higher molecular weight

Substituent Effects on Acidity and Reactivity

  • Fluorine vs. Hydroxyl/Methoxy Groups: The electron-withdrawing fluorine at position 2 in the target compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. In contrast, 3,4-difluoro-2-hydroxybenzoic acid (pKa likely lower due to adjacent hydroxyl and fluorine groups) is utilized in prodrug synthesis for targeted therapies .
  • Methyl vs.

Biological Activity

2-Fluoro-3,4-dimethylbenzoic acid is an aromatic carboxylic acid that possesses unique chemical properties due to the presence of a fluorine atom and two methyl groups on its benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Chemical Formula : C9_9H9_9FO2_2
  • Molecular Weight : Approximately 168.17 g/mol
  • CAS Number : 1427391-29-4

The fluorine atom enhances the compound's reactivity and binding affinity with biological targets, while the methyl groups influence its lipophilicity and membrane permeability, which are critical for biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism by which it exerts its effects includes:

  • Binding Affinity : The fluorine atom can form strong hydrogen bonds and dipole interactions with target molecules, increasing binding affinity.
  • Lipophilicity : The methyl groups contribute to the compound's lipophilicity, facilitating its passage through cellular membranes.

These characteristics make it a valuable candidate in drug design, especially for enhancing pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Histone Deacetylase Inhibition : The compound has been investigated as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .
  • Synergistic Effects in Cancer Treatment : In combination with other agents like decitabine, it has shown synergistic effects that enhance tumor growth inhibition in preclinical models of lymphoma .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be contrasted with other similar compounds to highlight its distinct biological properties:

Compound NameChemical FormulaUnique Features
This compoundC9_9H9_9FO2_2Contains one fluorine atom; potential antimicrobial activity
3-Fluoro-4-methylbenzoic acidC9_9H9_9FO2_2Different methyl positioning; varied reactivity
Methyl 2-fluoro-3,4-dimethylbenzoateC10_10H11_11FO2_2Ester derivative; altered solubility and bioavailability

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on HDAC Inhibition :
    • A study demonstrated that fluorinated compounds including this compound exhibited increased inhibitory activity against HDAC enzymes compared to their non-fluorinated counterparts. This suggests enhanced selectivity and potency due to the presence of fluorine .
  • Antimicrobial Testing :
    • In vitro tests showed that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

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